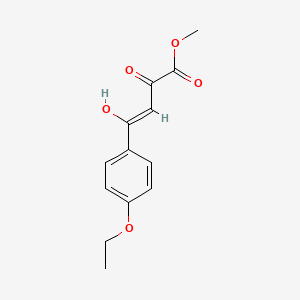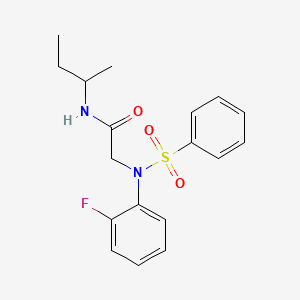
N~1~-(sec-butyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-(sec-butyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BAY 41-2272, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sGC (soluble guanylate cyclase) stimulators and has been studied for its ability to improve blood flow, reduce inflammation, and promote tissue repair.
Mecanismo De Acción
BAY 41-2272 works by binding to the heme group of sGC, which activates the enzyme and promotes the conversion of guanosine triphosphate (GTP) to cGMP. This, in turn, leads to the relaxation of smooth muscle cells, vasodilation, and increased blood flow.
Biochemical and Physiological Effects
Several studies have demonstrated the biochemical and physiological effects of BAY 41-2272. For instance, it has been shown to reduce inflammation and oxidative stress, improve cardiac function, and promote tissue repair. Additionally, it has been studied for its potential use in the treatment of various diseases, including pulmonary hypertension, erectile dysfunction, and heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using BAY 41-2272 in lab experiments is its ability to stimulate sGC selectively. This allows researchers to study the effects of cGMP production on various physiological processes without interfering with other signaling pathways. However, one of the limitations of using this compound is its relatively short half-life, which makes it challenging to maintain the desired concentration in the body for an extended period.
Direcciones Futuras
Several future directions can be explored in the field of BAY 41-2272 research. One of the potential areas is the development of more stable analogs of this compound that can maintain the desired concentration in the body for an extended period. Additionally, further studies can be conducted to explore the potential therapeutic applications of this compound in the treatment of various diseases, including neurodegenerative disorders and cancer.
Conclusion
In conclusion, BAY 41-2272 is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its ability to stimulate sGC selectively and promote cGMP production has been extensively studied, and several studies have demonstrated its potential use in the treatment of various diseases. While this compound has several advantages for lab experiments, further research is required to explore its full potential and develop more stable analogs for clinical use.
Aplicaciones Científicas De Investigación
BAY 41-2272 has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its ability to stimulate sGC, which leads to the production of cyclic guanosine monophosphate (cGMP). This molecule plays a critical role in several physiological processes, including vasodilation, platelet aggregation, and inflammation.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-butan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-3-14(2)20-18(22)13-21(17-12-8-7-11-16(17)19)25(23,24)15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMGBNQZSRUPAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC=CC=C1F)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(sec-butyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3917929.png)
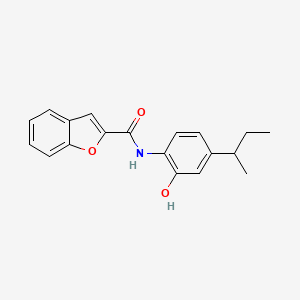
![6-methyl-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]-3-pyridazinamine](/img/structure/B3917944.png)
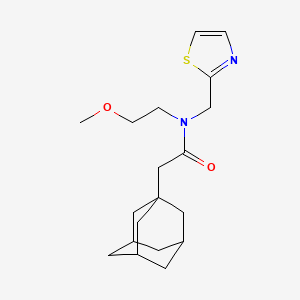

![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B3917966.png)
![4-[2-(4-fluorophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3917969.png)
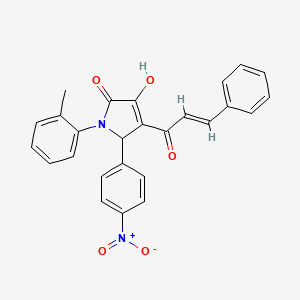
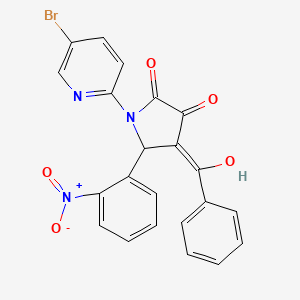
![4-cinnamoyl-3-hydroxy-5-(4-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3917997.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B3918014.png)
![N-[4-(dimethylamino)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3918017.png)
